1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone
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Overview
Description
1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone is a complex organic compound featuring a benzo[d]thiazole ring system with methoxy groups and an amine substituent. This compound is known for its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets include enzymes, receptors, and other proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial infection, and cancer .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative.
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone typically involves the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a pharmacological agent due to its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 5,6-Dimethoxybenzo[d]thiazol-2-amine
- 1,2-Bis(2-benzothiazolyl)disulfide
- 2-Benzothiazolamine
Compared to these compounds, 1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone is unique due to its specific substitution pattern and the presence of both methoxy and amine groups, which contribute to its distinctive chemical and biological properties .
Properties
IUPAC Name |
1-[2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11(24)18-17(12-7-5-4-6-8-12)22-20(28-18)23-19-21-13-9-14(25-2)15(26-3)10-16(13)27-19/h4-10H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBMFISNRYTHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC2=NC3=CC(=C(C=C3S2)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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